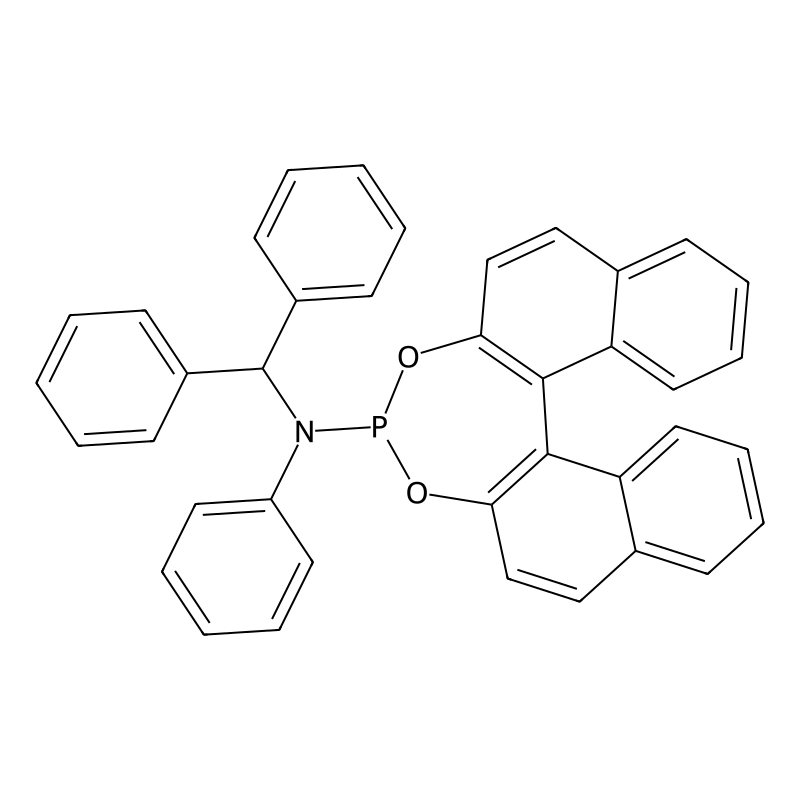(S)-BHPphos

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(S)-BHPphos, also known as (S)-2-(diphenylphosphino)-1,1'-binaphthyl, is a chiral phosphine ligand that plays a significant role in asymmetric catalysis. Its unique structure features a binaphthyl backbone with a phosphine functional group, which allows it to coordinate with various metal centers, enhancing the selectivity and efficiency of
(S)-BHPphos is primarily utilized in transition metal-catalyzed reactions, particularly in the following types:
- Cross-Coupling Reactions: It acts as a ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, facilitating the formation of carbon-carbon bonds.
- Hydrogenation Reactions: The ligand is effective in asymmetric hydrogenation processes, where it helps achieve high enantioselectivity in the reduction of prochiral ketones and imines.
- C–H Activation: (S)-BHPphos has been employed in C–H activation reactions, enabling the functionalization of hydrocarbons under mild conditions.
The presence of (S)-BHPphos enhances reaction rates and selectivity due to its steric and electronic properties, which influence the metal-ligand interactions.
While (S)-BHPphos itself is not primarily known for direct biological activity, its applications in drug synthesis make it significant in medicinal chemistry. The ligands derived from (S)-BHPphos have been used to synthesize biologically active compounds, including potential pharmaceuticals. The ability to produce enantiomerically pure compounds is particularly important for developing drugs that require specific stereochemistry for efficacy and safety.
The synthesis of (S)-BHPphos typically involves several steps:
- Preparation of Binaphthyl Derivative: The synthesis begins with the resolution of racemic 1,1'-binaphthyl using chiral acids or bases to obtain the desired enantiomer.
- Phosphination: The binaphthyl derivative is then reacted with a phosphorus source, such as diphenylchlorophosphine, under controlled conditions to introduce the phosphine group.
- Purification: The product is purified through recrystallization or chromatography to obtain (S)-BHPphos in high purity.
These methods ensure that the final product retains its chiral integrity and functional properties suitable for catalysis.
(S)-BHPphos has diverse applications in:
- Asymmetric Catalysis: It is widely used as a ligand in various asymmetric catalytic processes, enabling the production of chiral compounds essential for pharmaceuticals.
- Organic Synthesis: Beyond catalysis, it serves as a building block for synthesizing complex organic molecules.
- Material Science: Research is ongoing into its potential applications in developing new materials due to its unique electronic properties.
Studies on the interactions of (S)-BHPphos with different metal catalysts have shown that its steric and electronic properties significantly influence catalytic performance. For instance:
- In palladium-catalyzed reactions, (S)-BHPphos stabilizes palladium intermediates, enhancing reaction rates and selectivity.
- Interaction studies using spectroscopic techniques have elucidated binding modes and coordination geometries between (S)-BHPphos and various metals like palladium and rhodium.
These insights are crucial for optimizing reaction conditions and improving catalytic efficiency.
(S)-BHPphos shares similarities with other phosphine ligands used in asymmetric catalysis. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (R)-BINAP | Bidentate phosphine ligand | High selectivity for palladium-catalyzed reactions |
| (S,S)-DIOP | Bidentate phosphine ligand | Effective for asymmetric hydrogenation |
| (R)-Ph-BPE | Bidentate phosphine ligand | Used in C–C bond formation; tunable sterics |
Uniqueness of (S)-BHPphos
(S)-BHPphos stands out due to its exceptional ability to provide high enantioselectivity across various reactions while maintaining stability under reaction conditions. Its binaphthyl backbone offers unique steric hindrance that enhances selectivity compared to other ligands.








